molecular formula C25H28ClFN2O3S B2645527 7-(Azepan-1-yl)-1-butyl-3-(3-chlorobenzenesulfonyl)-6-fluoro-1,4-dihydroquinolin-4-one CAS No. 892759-06-7

7-(Azepan-1-yl)-1-butyl-3-(3-chlorobenzenesulfonyl)-6-fluoro-1,4-dihydroquinolin-4-one

Cat. No.: B2645527
CAS No.: 892759-06-7
M. Wt: 491.02
InChI Key: DUEZZZJFYICARB-UHFFFAOYSA-N
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Description

7-(Azepan-1-yl)-1-butyl-3-(3-chlorobenzenesulfonyl)-6-fluoro-1,4-dihydroquinolin-4-one is a synthetic compound with the molecular formula C24H26ClFN2O3S and a molecular weight of 476.99. This compound has been studied extensively for its potential use in various fields of research and industry.

Preparation Methods

The synthesis of 7-(Azepan-1-yl)-1-butyl-3-(3-chlorobenzenesulfonyl)-6-fluoro-1,4-dihydroquinolin-4-one involves multiple steps, including the formation of the quinoline core, the introduction of the azepane ring, and the attachment of the butyl and sulfonyl groups. Specific reaction conditions and reagents used in these steps can vary, but common methods include:

    Formation of the quinoline core: This can be achieved through cyclization reactions involving aniline derivatives and carbonyl compounds.

    Introduction of the azepane ring: This step often involves nucleophilic substitution reactions.

    Attachment of the butyl and sulfonyl groups: These groups are typically introduced through alkylation and sulfonylation reactions, respectively.

Industrial production methods for this compound would likely involve optimization of these synthetic routes to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

7-(Azepan-1-yl)-1-butyl-3-(3-chlorobenzenesulfonyl)-6-fluoro-1,4-dihydroquinolin-4-one can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinoline N-oxides.

    Reduction: Reduction reactions can convert the quinoline core to tetrahydroquinoline derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the quinoline core or the azepane ring.

Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

7-(Azepan-1-yl)-1-butyl-3-(3-chlorobenzenesulfonyl)-6-fluoro-1,4-dihydroquinolin-4-one has a wide range of scientific research applications, including:

    Chemistry: This compound is used as a building block for the synthesis of more complex molecules.

    Biology: It has been studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: This compound can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-(Azepan-1-yl)-1-butyl-3-(3-chlorobenzenesulfonyl)-6-fluoro-1,4-dihydroquinolin-4-one involves its interaction with specific molecular targets and pathways. These targets can include enzymes, receptors, and other proteins involved in biological processes. The exact pathways and mechanisms can vary depending on the specific application and context of use.

Comparison with Similar Compounds

7-(Azepan-1-yl)-1-butyl-3-(3-chlorobenzenesulfonyl)-6-fluoro-1,4-dihydroquinolin-4-one can be compared with other similar compounds, such as:

  • 7-azepan-1-yl-3-[(3-chlorophenyl)sulfonyl]-6-fluoro-1-propylquinolin-4(1H)-one
  • 7-azepan-1-yl-3-[(3-chlorophenyl)sulfonyl]-6-fluoro-1-methylquinolin-4(1H)-one

These compounds share similar structural features but differ in the length and nature of the alkyl groups attached to the quinoline core. The uniqueness of this compound lies in its specific combination of functional groups, which can confer distinct chemical and biological properties.

Properties

IUPAC Name

7-(azepan-1-yl)-1-butyl-3-(3-chlorophenyl)sulfonyl-6-fluoroquinolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H28ClFN2O3S/c1-2-3-11-29-17-24(33(31,32)19-10-8-9-18(26)14-19)25(30)20-15-21(27)23(16-22(20)29)28-12-6-4-5-7-13-28/h8-10,14-17H,2-7,11-13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUEZZZJFYICARB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCCCCC3)F)S(=O)(=O)C4=CC(=CC=C4)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28ClFN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

491.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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